[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride
Overview
Description
[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride is an organic compound with the molecular formula C10H22Cl2N2. It is a derivative of bipiperidine, a compound consisting of two piperidine rings connected by a single bond. This compound is typically found as a white crystalline solid and is soluble in water and other polar solvents .
Mechanism of Action
Target of Action
It’s structurally related to biperiden, a muscarinic receptor antagonist . Muscarinic receptors play a crucial role in the nervous system, affecting various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As a structural analog of Biperiden, [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride might interact with its targets in a similar way. Biperiden acts as a muscarinic antagonist, blocking the action of acetylcholine, a neurotransmitter in the central and peripheral nervous systems . This results in alleviation of symptoms associated with conditions like parkinsonism and extrapyramidal side effects of neuroleptic drugs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride can be achieved through the reaction of bipiperidine with carboxamide under controlled conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride involves the reaction of bipiperidine with carboxamide in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride can result in the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a tool in biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-Piperidinopiperidine: A similar compound with a single piperidine ring.
Pipamperone hydrochloride: Another related compound used in the treatment of schizophrenia.
Uniqueness
[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile tool in scientific research and industrial applications .
Properties
IUPAC Name |
4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14;;/h13H,1-9H2,(H2,12,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEPVBJQEMWWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCNCC2)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003751 | |
Record name | [1,4'-Bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83732-56-3 | |
Record name | (1,4'-Bipiperidine)-4'-carboxamide dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,4'-Bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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